7-nitro-2,3-dihydro-1H-xanthene
Overview
Description
7-nitro-2,3-dihydro-1H-xanthene is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a xanthene core with a nitro group at the 7th position, which imparts unique chemical and physical properties.
Scientific Research Applications
7-nitro-2,3-dihydro-1H-xanthene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorescent dyes and other xanthene derivatives.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Xanthene derivatives, including “7-nitro-2,3-dihydro-1H-xanthene”, have promising future directions. They are becoming popular due to their good stability, high brightness, and fluorescence adjustability . They are also being explored for their potential in in vivo applications, particularly in the second near-infrared window (NIR-II, 1000–1700 nm) for fluorescence imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3-dihydro-1H-xanthene typically involves the nitration of 2,3-dihydro-1H-xanthene. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2,3-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino-xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 7-nitro-2,3-dihydro-1H-xanthene is primarily related to its ability to undergo redox reactions. The nitro group can be reduced to an amino group, which can interact with various biological targets. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications, where it can bind to specific biomolecules and emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound without the nitro group.
2,3-dihydro-1H-xanthene: The parent compound without the nitro group.
7-amino-2,3-dihydro-1H-xanthene: The reduced form of 7-nitro-2,3-dihydro-1H-xanthene.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and fluorescent properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of advanced materials with unique optical properties.
Properties
IUPAC Name |
7-nitro-2,3-dihydro-1H-xanthene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)17-13/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVWQFHJLQWAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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